molecular formula C36H50N8O7 B12375300 Z-Nle-Lys-Arg-AMC

Z-Nle-Lys-Arg-AMC

Cat. No.: B12375300
M. Wt: 706.8 g/mol
InChI Key: NORKJDJOQHFBSO-AWCRTANDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-Lys-Arg-AMC involves the coupling of the peptide sequence Z-Nle-Lys-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: Z-Nle-Lys-Arg-AMC is used as a substrate in enzymatic assays to study the activity and specificity of cathepsin B. It helps in understanding the enzyme’s catalytic mechanism and substrate preferences .

Biology: In biological research, this compound is employed to monitor cathepsin B activity in various cell types, including neuronal and glial cells. This is crucial for studying the role of cathepsin B in cellular processes such as autophagy, apoptosis, and protein degradation .

Medicine: this compound is used in medical research to investigate the involvement of cathepsin B in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. It aids in the development of diagnostic tools and therapeutic strategies targeting cathepsin B .

Industry: In the pharmaceutical industry, this compound is utilized in high-throughput screening assays to identify potential inhibitors of cathepsin B. These inhibitors can serve as lead compounds for drug development .

Mechanism of Action

Z-Nle-Lys-Arg-AMC exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the peptide bond between the arginine residue and AMC, releasing the fluorogenic AMC molecule. This cleavage event is specific to cathepsin B and can be monitored using fluorescence spectroscopy . The molecular target of this compound is the active site of cathepsin B, where the hydrolysis reaction occurs .

Properties

Molecular Formula

C36H50N8O7

Molecular Weight

706.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C36H50N8O7/c1-3-4-13-29(44-36(49)50-22-24-11-6-5-7-12-24)34(48)42-27(14-8-9-18-37)33(47)43-28(15-10-19-40-35(38)39)32(46)41-25-16-17-26-23(2)20-31(45)51-30(26)21-25/h5-7,11-12,16-17,20-21,27-29H,3-4,8-10,13-15,18-19,22,37H2,1-2H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H4,38,39,40)/t27-,28-,29-/m0/s1

InChI Key

NORKJDJOQHFBSO-AWCRTANDSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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